molecular formula C17H17N3O3S B2535890 Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-39-9

Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2535890
CAS No.: 537045-39-9
M. Wt: 343.4
InChI Key: QGFZZOUAQMPGBC-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a derivative of the pyrido[2,3-d]pyrimidine class of compounds . This class of compounds has been shown to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival .

Mode of Action

It is known that pyrido[2,3-d]pyrimidine derivatives can inhibit the activity of their targets, thereby disrupting the associated cellular processes . For example, they can inhibit tyrosine kinase, a key enzyme involved in signal transduction pathways that regulate cell growth and differentiation .

Biochemical Pathways

This compound, as a pyrido[2,3-d]pyrimidine derivative, can affect multiple biochemical pathways due to its broad spectrum of targets . For instance, it can disrupt the phosphatidylinositol-3 kinase pathway, which plays a critical role in cell survival and proliferation . It can also affect the p38 mitogen-activated protein kinases pathway, which is involved in cellular responses to stress and inflammation .

Result of Action

The result of the action of this compound is the disruption of cellular processes regulated by its targets . This can lead to the inhibition of cell growth and proliferation, making it potentially useful as an anticancer agent .

Properties

IUPAC Name

methyl 7-methyl-2-methylsulfanyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-9-11(16(22)23-2)12(10-7-5-4-6-8-10)13-14(18-9)19-17(24-3)20-15(13)21/h4-8,12H,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFZZOUAQMPGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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